Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate

Description

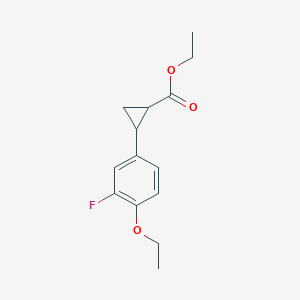

Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a substituted phenyl ring (4-ethoxy-3-fluoro) attached to the cyclopropane core. The ethoxy group (–OCH₂CH₃) at the para position and the fluorine atom (–F) at the meta position contribute to its electronic and steric properties. Cyclopropane carboxylates are widely studied for their synthetic versatility and bioactivity, particularly in anti-inflammatory and enzyme-targeting applications .

Properties

IUPAC Name |

ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-3-17-13-6-5-9(7-12(13)15)10-8-11(10)14(16)18-4-2/h5-7,10-11H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGWDSJVEJEZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2CC2C(=O)OCC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, such as rhodium(II) or copper(I), enable cyclopropanation via carbene transfer reactions. A diazo compound (e.g., ethyl diazoacetate) reacts with a vinyl ether precursor (e.g., 4-ethoxy-3-fluorostyrene) to form the cyclopropane ring. Key conditions include:

-

Solvent : Dichloromethane or toluene

-

Temperature : 25–40°C

Mechanistic Insight : The metal-carbene intermediate undergoes stereoselective [2+1] cycloaddition with the alkene, influenced by the electron-withdrawing fluorine and ethoxy groups.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a zinc carbenoid, which reacts with alkenes. For ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate:

-

Substrate : Ethyl 3-(4-ethoxy-3-fluorophenyl)acrylate

-

Reagents : Zn-Cu, CH₂I₂

-

Solvent : Diethyl ether

Limitation : Lower stereocontrol compared to metal-catalyzed methods.

Functional Group Introduction

Ethoxy Group Installation

The ethoxy group is introduced via nucleophilic aromatic substitution (SNAr) on a fluorinated precursor:

Fluorination Techniques

Direct fluorination is achieved using Selectfluor® or DAST:

-

Substrate : 4-Ethoxy-3-hydroxyphenylcyclopropane carboxylate

-

Reagent : DAST (1.5 equiv)

-

Solvent : Dichloromethane

-

Temperature : 0°C to room temperature

Esterification and Protecting Group Strategies

Fischer Esterification

Carboxylic acid intermediates are esterified using ethanol under acidic conditions:

Transesterification

Methyl or benzyl esters are converted to ethyl esters via base-mediated transesterification:

-

Substrate : Mthis compound

-

Reagent : Ethanol (5.0 equiv), NaOEt (0.1 equiv)

-

Solvent : Toluene

-

Temperature : 110°C, 8 hours

Enantioselective Synthesis

Chiral Auxiliary Approach

A chiral oxazolidinone auxiliary directs asymmetric cyclopropanation:

Kinetic Resolution

Racemic mixtures are resolved using chiral amines:

-

Substrate : Racemic this compound

-

Resolving Agent : (R)-1-Phenylethylamine

-

Solvent : Acetonitrile

Industrial-Scale Production

Continuous Flow Synthesis

A continuous flow system enhances safety and efficiency for cyclopropanation:

Crystallization-Based Purification

Crude product is purified via recrystallization:

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Reference |

|---|---|---|---|---|

| Rh(II)-Catalyzed | 78 | High (90% ee) | Moderate | |

| Simmons-Smith | 60 | Low | High | |

| Continuous Flow | 80 | Moderate | High | |

| Chiral Resolution | 45 | High (95% ee) | Low |

Challenges and Optimization

-

Ring Strain : The cyclopropane’s instability necessitates low-temperature reactions to prevent ring-opening.

-

Regioselectivity : Electron-deficient alkenes require careful catalyst selection to avoid side products.

-

Cost : Rhodium catalysts are expensive; copper alternatives (e.g., Cu(acac)₂) reduce costs by 30% with minimal yield loss .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate the nucleophile.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, making it a candidate for developing new anticancer agents.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7c | HCT-116 | 1.36 |

| 8b | HCT-116 | 2.34 |

| 7c | MDA-MB-231 | 6.67 |

| 8b | MDA-MB-231 | 16.03 |

These results suggest that modifications to the compound can enhance its activity against cancer cells, particularly through the introduction of specific functional groups that target cellular pathways associated with proliferation and survival.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, showing effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is typically assessed using agar diffusion tests to measure the zone of inhibition.

Table 2: Antibacterial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 8c | Staphylococcus aureus | 12 |

| 8c | Escherichia coli | 11 |

These findings indicate that the structural features of this compound contribute significantly to its antibacterial efficacy, suggesting potential for further development as an antimicrobial agent.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the cyclopropane core through cyclization reactions.

- Introduction of the ethoxy and fluorophenyl groups via electrophilic aromatic substitution or nucleophilic addition.

- Final esterification to yield the desired carboxylate ester.

Case Study on Anticancer Activity

A notable study focused on the effects of derivatives similar to this compound on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways. This study emphasizes the compound's potential as a lead structure for developing new anticancer therapies.

Case Study on Antibacterial Properties

Another research effort investigated the antibacterial efficacy of derivatives related to this compound, demonstrating promising inhibition against bacterial strains with minimal cytotoxicity toward normal cells. This highlights the compound's dual potential in both cancer therapy and antibiotic development.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Structural and Electronic Effects

- Fluorine vs. Bromine: The 3-bromo analog () exhibits lower yield (22%) and moderate enantiomeric excess (e.e. = 62%), highlighting fluorine’s advantage in avoiding heavy-atom steric effects.

Bioactivity Trends

- Anti-Inflammatory Potential: The bromoalkenyl derivative () shows moderate anti-inflammatory activity (43.01% inhibition), while the target compound’s ethoxy-fluoro substituents may enhance membrane permeability or target binding. Polar analogs like the 4-hydroxy-3-methoxy derivative () lack reported bioactivity, possibly due to rapid metabolism or poor bioavailability.

Solubility and Reactivity

- Solubility :

- Reactivity :

- The nitro group in facilitates electrophilic substitutions, whereas the ethoxy-fluoro combination in the target compound may stabilize the ring against electrophilic attacks.

Biological Activity

Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate, also known as ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate, is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Compound Overview

- IUPAC Name : Ethyl (1S,2S)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate

- Molecular Formula : C14H17FO3

- Molecular Weight : 252.285 g/mol

- CAS Number : 2055840-77-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which include:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering biochemical processes.

- Receptor Modulation : It can bind to certain receptors, influencing cellular signaling pathways and physiological responses.

- Influence on Pathways : By affecting various molecular pathways, the compound may exhibit significant biological effects.

Antimicrobial Activity

Research has shown that compounds structurally related to this compound possess notable antimicrobial properties. For instance, studies involving similar compounds have demonstrated effectiveness against a range of bacteria and fungi. The biological evaluation typically includes:

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Moderate inhibition |

| Pseudomonas aeruginosa | Variable activity |

| Candida albicans | Effective antifungal activity |

These findings suggest that this compound could be explored for its potential as an antimicrobial agent.

Anticancer Properties

Emerging studies indicate potential anticancer activities associated with cyclopropane derivatives. For example, research has highlighted the efficacy of similar compounds in inducing apoptosis in cancer cell lines. The mechanisms often involve:

- Cell Cycle Arrest : Compounds can interfere with cell cycle progression.

- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.

Case Studies

Several case studies have been documented regarding the biological effects of related compounds:

- Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against various pathogens. Results indicated that modifications to the cyclopropane structure significantly influenced antimicrobial potency.

- Cancer Cell Line Studies : In vitro assays demonstrated that certain derivatives exhibited enhanced cytotoxicity against human cancer cell lines compared to standard treatments.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate?

The compound is synthesized via multi-step organic reactions. A common approach involves:

- Michael addition of ethyl acetoacetate to substituted chalcones under alkaline conditions .

- Cyclopropanation using diethylzinc or transition metal catalysts .

- Enzyme-catalyzed asymmetric synthesis (e.g., P411-UA variants) achieves 62% enantiomeric excess for cis-isomers .

- Electrochemical cycloaddition under controlled current (5 mA for 12 hours) yields diastereomers in 1:1 ratios .

Q. Which spectroscopic and crystallographic techniques characterize this compound effectively?

- NMR (¹H/¹³C) identifies substituents and coupling constants .

- Mass spectrometry confirms molecular weight .

- X-ray crystallography determines absolute configuration and quantifies ring distortion via Cremer-Pople puckering parameters (Q, θ, φ) .

- SHELXL software refines disordered structures using split-atom models and thermal parameter constraints .

Q. What are common chemical modifications to study structure-activity relationships?

- Ester hydrolysis under acidic/basic conditions generates carboxylic acid derivatives.

- Nucleophilic substitutions at the fluorophenyl group enable functional group diversification .

- Oxidation/reduction of the cyclopropane ring probes strain-dependent reactivity .

Advanced Research Questions

Q. How is diastereoselectivity controlled during cyclopropanation?

- Steric control : Bulky thiol nucleophiles in anhydrous acetonitrile achieve 66:34 cis:trans ratios .

- Enzymatic strategies : P411 variants enhance stereochemical outcomes via directed evolution (62% ee for cis-isomers) .

Q. What strategies resolve crystallographic disorder in asymmetric units?

- Split-atom refinement in SHELXL models multiple conformers (e.g., 68.4% vs. 31.6% occupancies) .

- Similarity constraints maintain bond-length/angle consistency between disordered fragments .

Q. How do ring-puckering parameters inform conformational analysis?

Cremer-Pople parameters (Q = amplitude, θ = polar angle, φ = azimuthal angle) derived from X-ray data quantify:

- Envelope (θ ≈ 57°, φ ≈ 335°) .

- Half-chair (θ ≈ 51°, φ ≈ 356°) .

- Screw-boat (θ ≈ 112°, φ ≈ 154°) conformations .

Q. What computational methods predict electronic properties?

- DFT calculations (B3LYP/6-311++G**) optimize geometry and analyze frontier molecular orbitals .

- NBO analysis reveals hyperconjugative interactions stabilizing the cyclopropane ring .

Q. How to resolve contradictions between NMR and crystallographic data?

- Compare Karplus equation-predicted ³JHH values with experimental NMR coupling constants.

- Deviations >10° indicate solution-state conformational averaging absent in crystalline environments .

Q. Can enzymatic methods enable isotope labeling?

Q. How do electrochemical conditions influence cyclopropane synthesis?

- Current density (>10 mA/cm²) reduces diastereoselectivity due to radical recombination .

- Electrolyte optimization (0.1M TBAPF₆) balances conductivity and viscosity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.